molecular formula C11H15BrClNO B13305319 2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol

2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol

Cat. No.: B13305319
M. Wt: 292.60 g/mol
InChI Key: VOPSAHHYGWHUGS-UHFFFAOYSA-N
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Description

2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminoalkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol can be achieved through a multi-step process involving the following key steps:

    Chlorination: The chlorination step involves the addition of chlorine (Cl2) to the phenol ring, which can be facilitated by using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Amination: The final step involves the introduction of the aminoalkyl chain. This can be done through a nucleophilic substitution reaction where the phenol is reacted with 1-amino-3-methylbutane in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The bromine and chlorine substituents can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the halogen substituents can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Amino-3-methylbutyl)-4-chlorophenol: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    2-(1-Amino-3-methylbutyl)-6-bromophenol: Lacks the chlorine substituent, which may influence its chemical properties and applications.

    2-(1-Amino-3-methylbutyl)-6-chlorophenol:

Uniqueness

2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol is unique due to the presence of both bromine and chlorine substituents on the phenol ring. This dual halogenation can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

2-(1-amino-3-methylbutyl)-6-bromo-4-chlorophenol

InChI

InChI=1S/C11H15BrClNO/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,10,15H,3,14H2,1-2H3

InChI Key

VOPSAHHYGWHUGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=C(C(=CC(=C1)Cl)Br)O)N

Origin of Product

United States

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